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Abstract
This document provides a comprehensive guide for performing CRISPR-Cas9 mediated

knockout of the Tyrosine Kinase 2 (TYK2) gene. TYK2 is a member of the Janus kinase (JAK)

family and a key component of cytokine signaling pathways that are pivotal in immune and

inflammatory responses.[1][2][3] Dysregulation of the TYK2 pathway is associated with various

autoimmune diseases, making it a significant target for therapeutic development.[4][5][6] These

application notes offer detailed protocols for guide RNA (gRNA) design, delivery of CRISPR-

Cas9 components into cells, and robust validation of gene knockout at the genomic,

transcriptomic, proteomic, and functional levels.

Introduction to TYK2 and Its Signaling Pathway
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that plays a critical

role in mediating signaling for a specific set of cytokines, including Type I interferons (IFN-α/β),

interleukin (IL)-12, IL-23, and IL-10.[2][3][4][7] TYK2 associates with the cytoplasmic domains

of cytokine receptors and, upon cytokine binding, becomes activated. It then phosphorylates

and activates Signal Transducer and Activator of Transcription (STAT) proteins.[1] These

activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target

genes involved in immune cell differentiation, proliferation, and inflammatory responses.[1]

Specifically, TYK2 is essential for IL-12-induced Th1 cell differentiation and IL-23-driven Th17
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cell maturation.[2] Given its central role, knocking out the TYK2 gene is a valuable strategy for

studying immune responses and validating its role as a drug target.

TYK2 Signaling Pathway Diagram
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Caption: TYK2-mediated cytokine signaling pathway.
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Experimental Workflow for TYK2 Knockout
The process of generating a TYK2 knockout cell line using CRISPR-Cas9 involves several

critical stages, from initial design and synthesis to the final validation and functional analysis of

the knockout cells.

CRISPR-Cas9 Workflow Diagram
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Step 1: gRNA Design & Selection
- Target early exons or functional domains

- Use multiple online tools
- Check for off-target effects

Step 2: Vector Construction / RNP Assembly
- Clone gRNA into Cas9 vector

- Or synthesize sgRNA for RNP complex

Step 3: Delivery into Target Cells
- Electroporation, Lipofection, or

Lentiviral transduction

Step 4: Selection & Clonal Isolation
- Antibiotic selection or FACS sorting

- Single-cell cloning

Step 5: Knockout Validation

5a. Genomic Validation
- Sanger Sequencing (Indels)

- T7E1 / Surveyor Assay

5b. Expression Validation
- qPCR (mRNA level)

- Western Blot (Protein level)

5c. Functional Validation
- Cytokine stimulation assay

- Assess p-STAT levels

Click to download full resolution via product page

Caption: General workflow for CRISPR-Cas9 mediated gene knockout.

Detailed Experimental Protocols
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Protocol 1: Guide RNA (gRNA) Design and Selection
The goal is to design gRNAs that effectively target and disrupt the TYK2 gene, leading to a

loss-of-function mutation.

Target Selection:

Identify critical exons in the TYK2 gene. Targeting exons early in the coding sequence

(e.g., exon 3, which contains the start codon) is recommended to maximize the chance of

generating a null allele.[8]

Alternatively, target conserved functional domains, such as the N-terminal FERM domain,

where naturally occurring knockout mutations have been reported.[9]

Using two or more gRNAs can facilitate the deletion of a larger genomic fragment,

ensuring complete knockout.[10][11]

gRNA Design:

Use publicly available gRNA design tools (e.g., Synthego CRISPR Design Tool, Benchling,

CHOPCHOP).

Input the TYK2 gene sequence and specify the target organism (human or mouse).

Select gRNAs with high on-target scores and low off-target scores. The typical gRNA

format is a 20-nucleotide sequence preceding a Protospacer Adjacent Motif (PAM), which

is 'NGG' for Streptococcus pyogenes Cas9.

gRNA Synthesis:

For plasmid-based delivery, synthesize DNA oligonucleotides encoding the gRNA and

clone them into a suitable expression vector containing the Cas9 nuclease and a U6

promoter for gRNA expression.

For ribonucleoprotein (RNP) delivery, order chemically synthesized, modified sgRNA.

Protocol 2: Delivery of CRISPR-Cas9 Components
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This protocol outlines the delivery of the CRISPR machinery into a human cell line (e.g.,

HEK293, Jurkat, or HeLa cells).[5][12][13]

Cell Culture:

Culture target cells in the recommended medium (e.g., DMEM or RPMI-1640

supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.

Ensure cells are healthy, in the logarithmic growth phase, and have reached 70-80%

confluency on the day of transfection.

Transfection (Plasmid-based):

Seed 2.5 x 10^5 cells per well in a 24-well plate the day before transfection.

On the day of transfection, prepare a mix of 500 ng of the Cas9-gRNA plasmid DNA and a

suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium,

following the manufacturer's instructions.

Add the DNA-lipid complex to the cells and incubate for 24-48 hours.

Electroporation (RNP-based):

Prepare the RNP complex by incubating purified Cas9 protein with the synthesized

sgRNA.

Harvest 2 x 10^5 cells and resuspend them in an electroporation buffer.

Add the pre-formed RNP complex to the cell suspension.

Use an electroporation system (e.g., Neon or Amaxa) with optimized parameters for the

specific cell type.

Protocol 3: Validation of TYK2 Knockout
Validation is a multi-step process to confirm the knockout at the genomic, transcriptomic,

proteomic, and functional levels.
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Genomic DNA Analysis:

DNA Extraction: 48-72 hours post-transfection, harvest a portion of the cells and extract

genomic DNA.

PCR Amplification: Amplify the region of the TYK2 gene targeted by the gRNA using

specific primers.

Sanger Sequencing: Sequence the PCR product. The presence of overlapping peaks in

the chromatogram after the cut site indicates the presence of insertions or deletions

(indels). For clonal populations, this will confirm a specific homozygous or compound

heterozygous mutation.[8]

mRNA Expression Analysis (RT-qPCR):

RNA Extraction and cDNA Synthesis: Isolate total RNA from wild-type (WT) and knockout

cell populations and synthesize cDNA.

qPCR: Perform quantitative PCR using primers specific for TYK2 and a housekeeping

gene (e.g., GAPDH, ACTB). A significant reduction in TYK2 mRNA levels in the edited

cells compared to WT confirms transcriptional disruption.

Protein Expression Analysis (Western Blot):

Protein Lysis: Prepare total protein lysates from WT and knockout cells.

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Immunoblotting: Probe the membrane with a primary antibody specific for TYK2. Use an

antibody for a loading control (e.g., β-actin). The absence of the TYK2 protein band in the

knockout lysates confirms successful knockout at the protein level.[8]

Functional Validation (STAT Phosphorylation Assay):

Cytokine Stimulation: Starve both WT and TYK2 knockout cells of serum overnight, then

stimulate them with a relevant cytokine (e.g., IFN-α) for 15-30 minutes.[8][14]
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Western Blot Analysis: Prepare protein lysates and perform a Western blot using

antibodies against phosphorylated STAT1 (p-STAT1) and total STAT1.

Result Interpretation: WT cells should show a strong p-STAT1 signal upon IFN-α

stimulation, while TYK2 knockout cells should exhibit a complete abrogation or significant

reduction in STAT1 phosphorylation, confirming the functional inactivation of the pathway.

[8][15]

Quantitative Data Summary
Successful TYK2 knockout leads to measurable downstream consequences. The following

table summarizes representative quantitative data from studies that generated TYK2 knockout

human iPSC lines.[15]
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Cell Line /
Condition

Parameter
Measured

Result
(Compared to
Control)

p-value Reference

TYK2-KO iPSC-

derived cells

PDX1 mRNA

levels

55% ± 17%

reduction
0.03 [15]

TYK2-KO iPSC-

derived cells

NGN3 mRNA

levels

65% ± 13%

reduction
0.008 [15]

TYK2-KO iPSC-

derived cells

RFX6 mRNA

levels

58% ± 14%

reduction
0.014 [15]

TYK2-KO iPSC-

derived cells

NKX2.2 mRNA

levels

68% ± 7%

reduction
0.0008 [15]

TYK2-KO iPSC-

derived cells

INS (Insulin)

mRNA levels

53% ± 9%

reduction
0.004 [15]

TYK2-KO iPSC-

derived cells

GCG (Glucagon)

mRNA levels

70% ± 10.5%

reduction
0.002 [15]

TYK2-KO iPSC-

derived cells

SST

(Somatostatin)

mRNA levels

62% ± 8.6%

reduction
0.002 [15]

TYK2-KO iPSC-

derived cells

STAT1 and

STAT2 activation

(in response to

IFNα)

No activation

observed
N/A [15]

Conclusion
The CRISPR-Cas9 system is a powerful and precise tool for knocking out the TYK2 gene.

Following the detailed protocols for gRNA design, cellular delivery, and multi-level validation

ensures the generation of reliable TYK2 knockout models. These models are invaluable for

dissecting the role of TYK2 in immune signaling and for the preclinical validation of TYK2

inhibitors in drug development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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